molecular formula C20H18N4O B7691468 N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide

Cat. No.: B7691468
M. Wt: 330.4 g/mol
InChI Key: VZTIFPLWRCMQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide, also known as DMXAA, is a small molecule drug that has been studied for its potential anti-tumor properties. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.

Advantages and Limitations for Lab Experiments

One advantage of N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide is its ability to induce tumor necrosis and increase cytokine production. This makes it a useful tool for studying the immune response to cancer and for testing the effectiveness of other anti-cancer agents. However, this compound has been found to have limited solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for research on N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide. One area of interest is the development of more effective synthesis methods to increase yields and purity of the final product. Another area of research is the optimization of dosing and administration of this compound for maximum anti-tumor effect. Finally, this compound is a promising candidate for combination therapy with other anti-cancer agents, and further studies are needed to determine the most effective combinations and dosing regimens.

Synthesis Methods

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide can be synthesized through a multi-step process involving the reaction of 2,3-dimethylpyrazine with 3-methylbenzoyl chloride. The resulting intermediate is then reacted with 2-aminobenzoic acid to form this compound. This process has been optimized over the years to increase yields and purity of the final product.

Scientific Research Applications

N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide has been studied for its potential anti-tumor properties. It has been shown to induce tumor necrosis and increase the production of cytokines, which are important in the immune response to cancer. This compound has also been studied in combination with other anti-cancer agents, such as chemotherapy and radiation therapy, to enhance their effectiveness.

Properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c1-12-6-4-9-15(10-12)20(25)22-18-16-11-14-8-5-7-13(2)17(14)21-19(16)24(3)23-18/h4-11H,1-3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZTIFPLWRCMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NN(C3=NC4=C(C=CC=C4C=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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